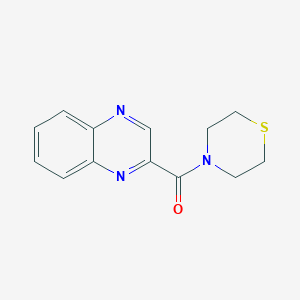

Quinoxalin-2-yl(thiomorpholino)methanone

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental structural motifs in the realm of medicinal chemistry and drug discovery. mdpi.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are integral to a vast array of biological processes and are found in numerous natural products, including alkaloids, vitamins, and hormones. Statistically, over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing heterocycles being the most prevalent. rsc.org An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) reveals that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle, underscoring their immense importance in pharmaceutical development. msesupplies.com

Overview of the Quinoxaline (B1680401) Nucleus as a Privileged Scaffold

Among the myriad of nitrogen-containing heterocycles, the quinoxaline nucleus holds a prominent position as a "privileged scaffold." This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for the development of a diverse range of therapeutic agents. researchgate.netresearchgate.net Quinoxaline, also known as benzopyrazine, consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring. ijpsjournal.com This bicyclic aromatic structure provides a rigid and planar core that can be readily functionalized at various positions, allowing for the systematic exploration of chemical space and the optimization of biological activity. pulsus.comresearchgate.net

The electron-deficient nature of the pyrazine ring, coupled with the potential for extensive π-π stacking interactions, contributes to the ability of quinoxaline derivatives to interact with a variety of biomolecules. researchgate.net The quinoxaline scaffold is a key structural component in numerous compounds exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties. wisdomlib.orgnih.govajol.info The therapeutic potential of this nucleus is further enhanced by its favorable pharmacokinetic profile, which can be modulated through chemical modifications. researchgate.net

Historical Context of Quinoxaline Derivatives in Therapeutic Development

The exploration of quinoxaline derivatives in therapeutic development dates back to the mid-20th century, with early interest sparked by the discovery of their antimicrobial properties. ontosight.ai The synthesis of the quinoxaline ring system was first reported in the late 19th century. ontosight.ai However, it was the discovery of naturally occurring antibiotics containing the quinoxaline core, such as echinomycin (B1671085) and triostin (B1172060) A, that significantly propelled research into this class of compounds. ijpsjournal.com These natural products demonstrated potent antibacterial and antitumor activities, establishing the quinoxaline scaffold as a valuable pharmacophore.

Over the decades, synthetic chemists have developed numerous efficient methods for the preparation and diversification of quinoxaline derivatives, leading to the creation of extensive compound libraries for biological screening. pulsus.commdpi.com This has resulted in the identification of a multitude of quinoxaline-based compounds with diverse therapeutic applications. For instance, several quinoxaline derivatives have been investigated as kinase inhibitors for cancer therapy, while others have shown promise as antagonists for various G-protein coupled receptors. nih.govajol.info The continuous exploration of the chemical and biological properties of quinoxaline derivatives ensures their enduring relevance in the ongoing quest for new and effective therapeutic agents. researchgate.net

Compound Focus: Quinoxalin-2-yl(thiomorpholino)methanone

While the broader class of quinoxaline derivatives has been extensively studied, specific information regarding the synthesis, detailed chemical properties, and biological activities of Quinoxalin-2-yl(thiomorpholino)methanone is not widely available in the public domain. However, based on the known chemistry of quinoxalines and related compounds, we can infer its likely characteristics and potential for biological activity.

Chemical Structure:

Quinoxalin-2-yl(thiomorpholino)methanone possesses a core quinoxaline ring, with a methanone (B1245722) (carbonyl) group at the 2-position, which in turn is attached to a thiomorpholine (B91149) ring.

Table 1: Compound Details

| Property | Value |

|---|---|

| IUPAC Name | Quinoxalin-2-yl(thiomorpholino)methanone |

| Molecular Formula | C13H13N3OS |

Potential Synthesis of Quinoxalin-2-yl(thiomorpholino)methanone

A plausible synthetic route to Quinoxalin-2-yl(thiomorpholino)methanone would likely involve the reaction of a quinoxaline-2-carbonyl derivative with thiomorpholine. A common starting material for such a synthesis is quinoxaline-2-carboxylic acid.

Scheme 1: Plausible Synthesis of Quinoxalin-2-yl(thiomorpholino)methanone

In this proposed pathway, the carboxylic acid group of quinoxaline-2-carboxylic acid would first be activated using a suitable coupling agent, such as thionyl chloride (SOCl₂) or a carbodiimide (B86325) like DCC (N,N'-dicyclohexylcarbodiimide), to form a more reactive intermediate (e.g., an acyl chloride or an activated ester). This intermediate would then readily react with the secondary amine of the thiomorpholine ring to form the desired amide bond, yielding Quinoxalin-2-yl(thiomorpholino)methanone. This type of amide coupling reaction is a standard and widely used method in organic synthesis for the preparation of amides from carboxylic acids and amines.

Inferred Chemical Properties

Based on its structure, Quinoxalin-2-yl(thiomorpholino)methanone is expected to be a stable, crystalline solid at room temperature. The presence of the quinoxaline ring system suggests it will exhibit aromatic properties. The carbonyl group and the nitrogen and sulfur atoms in the thiomorpholine ring introduce polarity and potential sites for hydrogen bonding.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

|---|---|

| Molecular Weight | 259.33 g/mol |

| XLogP3 | 1.8 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 4 |

Data sourced from PubChem CID 131703583 nih.gov

Potential Biological Activities and Research Applications

While no specific biological activities have been reported for Quinoxalin-2-yl(thiomorpholino)methanone, the quinoxaline-2-carboxamide (B189723) scaffold is present in a number of compounds with documented biological effects. Derivatives of quinoxaline-2-carboxamide have been investigated for a range of therapeutic applications, including:

Anticancer Activity: Many quinoxaline derivatives have demonstrated potent anticancer properties by targeting various cellular pathways involved in tumor growth and proliferation. nih.govnih.gov

Antimicrobial Activity: The quinoxaline nucleus is a key feature in several compounds with antibacterial and antifungal activities. wisdomlib.org

Antiviral Activity: Certain quinoxaline derivatives have been shown to inhibit the replication of various viruses. mdpi.com

Kinase Inhibition: The quinoxaline scaffold has been successfully employed in the design of inhibitors for various protein kinases, which are important targets in cancer and inflammatory diseases. ajol.info

The presence of the thiomorpholine moiety in Quinoxalin-2-yl(thiomorpholino)methanone could also influence its biological profile. Thiomorpholine and its derivatives are found in a number of biologically active compounds and can affect properties such as solubility, metabolic stability, and receptor binding.

Given the established biological importance of the quinoxaline-2-carboxamide scaffold, Quinoxalin-2-yl(thiomorpholino)methanone represents a compound of interest for further investigation. Its synthesis and subsequent biological evaluation could reveal novel therapeutic properties and contribute to the growing body of knowledge on the structure-activity relationships of quinoxaline derivatives. Future research on this specific compound would be necessary to elucidate its actual chemical behavior and biological significance.

Structure

3D Structure

Properties

IUPAC Name |

quinoxalin-2-yl(thiomorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c17-13(16-5-7-18-8-6-16)12-9-14-10-3-1-2-4-11(10)15-12/h1-4,9H,5-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAVZRUAJSAZGEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Quinoxalin 2 Yl Thiomorpholino Methanone and Analogous Quinoxaline Derivatives

Established Synthetic Routes to Quinoxalines

The quinoxaline (B1680401) scaffold is a bicyclic N-heterocyclic system that forms the core of numerous biologically active compounds. mdpi.comudayton.edu The foundational methods for its synthesis have been known for over a century and continue to be refined and adapted.

The most traditional and widely employed method for synthesizing the quinoxaline ring is the condensation reaction between an o-phenylenediamine (B120857) (1,2-diaminobenzene) and a 1,2-dicarbonyl compound. nih.govsapub.org This approach, first established by Körner and Hinsberg, provides a direct and efficient pathway to the core quinoxaline structure. encyclopedia.pub The versatility of this reaction allows for the synthesis of a diverse library of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl reactants. encyclopedia.pub

Over the years, numerous modifications have been developed to improve reaction conditions, yields, and environmental friendliness. These include the use of various catalysts and reaction media. For instance, reactions can be catalyzed by iodine or pyridine. mdpi.comsapub.org Modern approaches often employ green chemistry principles, such as using recyclable catalysts, performing the reaction in aqueous media, or utilizing microwave irradiation to reduce reaction times and avoid hazardous solvents. mdpi.comnih.govtandfonline.comtandfonline.com A convenient solvent-free method involves mixing the reactants and heating them in a microwave oven for just a few minutes, affording the desired quinoxalines in good yields. tandfonline.comtandfonline.com

The following table summarizes various conditions used for the condensation synthesis of quinoxalines.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| o-Phenylenediamine | Benzil | Glycerol/Water, 90 °C | 4–6 min | 85–91 | encyclopedia.pub |

| o-Phenylenediamine | α-Diketones | Zinc triflate, Acetonitrile, RT | Not specified | up to 90 | encyclopedia.pub |

| 1,2-Diaminobenzene | Phenacyl bromide | Pyridine, THF, RT | 2 h | Good | mdpi.com |

| o-Phenylenediamine | Acyloins | Microwave, Solvent-free | 3–6 min | 20–94 | tandfonline.comtandfonline.com |

| o-Phenylenediamine | α-Dicarbonyl compounds | Iodine, Microwave | Not specified | High | sapub.org |

This table is interactive and can be sorted by column.

Beyond the initial synthesis of the quinoxaline ring, subsequent functionalization is a key strategy for creating diverse and complex molecules. rsc.org Direct C-H functionalization has emerged as a powerful and atom-economical tool for modifying the quinoxaline scaffold without the need for pre-functionalized starting materials. citedrive.com This approach allows for the introduction of a wide array of substituents, including aryl, alkyl, and acyl groups, onto the quinoxaline core. rsc.orgresearchgate.net

These functionalization reactions can be achieved through various means, including transition-metal catalysis, photocatalysis, and metal-free conditions. researchgate.netrsc.org For example, the selective alkylation of quinoxalin-2(1H)-one has been reported using hydrocarbons in the presence of an alkoxyl radical mediator for hydrogen atom transfer (HAT). researchgate.netrsc.org Such methods provide direct access to novel derivatives that would be challenging to synthesize through traditional condensation routes alone.

Approaches for the Introduction of Thiomorpholine (B91149) Moieties into Quinoxaline Structures

The thiomorpholine moiety is a privileged scaffold in medicinal chemistry, known to impart favorable properties to bioactive molecules. jchemrev.comjchemrev.com Its incorporation into a quinoxaline framework, as in Quinoxalin-2-yl(thiomorpholino)methanone, requires specific synthetic strategies.

Direct coupling methods are often the most efficient way to link a thiomorpholine ring to a quinoxaline core. A highly plausible and standard approach for the synthesis of Quinoxalin-2-yl(thiomorpholino)methanone involves an amidation reaction. This would typically proceed by first preparing quinoxaline-2-carbonyl chloride, an activated form of quinoxaline-2-carboxylic acid. The subsequent reaction of this acyl chloride with thiomorpholine in the presence of a base would directly yield the target methanone (B1245722) product.

Another direct coupling strategy for analogous compounds involves nucleophilic aromatic substitution (SNAr). In this method, a quinoxaline ring bearing a suitable leaving group, such as a halogen, at the desired position is reacted directly with thiomorpholine. The nitrogen atom of the thiomorpholine acts as a nucleophile, displacing the leaving group to form the C-N bond. This approach has been used to synthesize compounds like 6-fluoro-7-(4-thiomorpholinyl)quinoxaline. ontosight.ai

When direct coupling is not feasible, multi-step sequences provide a reliable alternative for synthesizing thiomorpholino-substituted quinoxalines. For the target compound, Quinoxalin-2-yl(thiomorpholino)methanone, a logical multi-step pathway can be designed starting from common precursors.

A representative synthetic sequence could be:

Synthesis of Quinoxaline-2-carboxylic acid ester: Condensation of an o-phenylenediamine with an α-keto ester, such as ethyl pyruvate, yields the corresponding ethyl quinoxaline-2-carboxylate.

Hydrolysis: The ester is hydrolyzed to the corresponding quinoxaline-2-carboxylic acid using standard basic or acidic conditions.

Amide Bond Formation: The resulting carboxylic acid is coupled with thiomorpholine. This final step can be achieved using standard peptide coupling reagents (e.g., HATU, HOBt) or by first converting the carboxylic acid to a more reactive species like an acyl chloride before adding the thiomorpholine.

A similar multi-step strategy has been employed for coupling thiomorpholine to other heterocyclic systems, where a key intermediate is functionalized with a leaving group (e.g., a bromide) which is then displaced by thiomorpholine in the final step. nih.gov

Recent Advances in the Direct Functionalization of Quinoxalin-2(1H)-ones

Quinoxalin-2(1H)-one is a key subtype of the quinoxaline family, and its derivatives are present in many biologically active compounds. nih.govmdpi.com Consequently, the development of methods for its direct functionalization has attracted considerable interest. rsc.orgmdpi.com Research has predominantly focused on the direct C-H functionalization at the C3 position, which is the most cost-effective route to synthesize a wide range of valuable derivatives. nih.govmdpi.com

Recent advancements have centered on the use of multi-component tandem reactions, which allow for the one-pot introduction of diverse functional groups in an efficient and atom-economic manner. nih.govmdpi.com These reactions can simultaneously construct multiple bonds, such as C-C and C-N or C-C and C-S bonds. nih.gov Methodologies often utilize heterogeneous catalysis or photocatalysis, aligning with the principles of green and sustainable chemistry. mdpi.com For example, copper-based metal-organic frameworks (MOFs) have been used as recyclable heterogeneous catalysts for the C-H amination of quinoxalin-2(1H)-ones with various amines. mdpi.com Furthermore, visible-light-induced functionalizations, some of which proceed even without an external photocatalyst, represent a significant recent development, offering mild and environmentally benign reaction conditions. rsc.org

The table below highlights some recent examples of direct C3-functionalization of quinoxalin-2(1H)-ones.

| Functionalization Type | Reagents | Catalyst/Conditions | Bond Formed | Reference |

| Arylation | Arylhydrazines | g-C3N4/NaI, Blue light | C-C | mdpi.com |

| Alkylation | Hydrocarbons | Di-tert-butyl peroxide (DTBP) | C-C | rsc.org |

| Amination | Alkylamines, Benzylamines | Cu-CPO-27 (MOF), O2 | C-N | mdpi.com |

| Hydroxylation | Air | g-C3N4, Visible light | C-O | mdpi.com |

| Alkylation | Alkanes | H2O2, Visible light | C-C | rsc.org |

This table is interactive and can be sorted by column.

C3-Functionalization via C–H Bond Activation

Direct functionalization of the C3–H bond of quinoxalin-2(1H)-ones is a highly efficient and atom-economical strategy for synthesizing diverse derivatives, as it avoids the need for pre-functionalized starting materials. nih.gov This approach has become a research hotspot due to the significant biological activities exhibited by C3-substituted quinoxalin-2(1H)-one derivatives. nih.govfrontiersin.org

Recent progress has seen a variety of functional groups, including aryl, alkyl, vinyl, and trifluoromethyl groups, successfully introduced at the C3 position. frontiersin.orgnih.gov Hypervalent iodine(III) reagents, for instance, have been effectively used to promote arylation, trifluoromethylation, alkylation, and alkoxylation of quinoxalin-2(1H)-ones. nih.gov These reagents can act as either reaction partners or oxidants, providing convenient and environmentally friendly pathways for C3-substitution. nih.gov

Transition-metal-free approaches are also prominent in C3–H functionalization. rsc.org For example, a novel and efficient C3–H vinylation reaction has been developed using alkenes under metal-free conditions, facilitated by an oxidant like (NH₄)₂S₂O₈, to form new carbon-carbon bonds. frontiersin.org Visible light has also been harnessed to mediate these transformations. In one method, eosin (B541160) Y and potassium iodide act as photocatalysts to facilitate the C3-arylation of quinoxalin-2(1H)-one with phenylhydrazine (B124118) hydrochloride compounds under air. rsc.org This reaction proceeds through a Minisci-type radical substitution mechanism. rsc.org

The table below summarizes selected C3-functionalization reactions of quinoxalin-2(1H)-ones.

| Reaction Type | Reagents/Catalysts | Key Features | Reference |

| Arylation | Hypervalent iodine(III) reagents | Environmentally friendly, convenient | nih.gov |

| Vinylation | Alkenes, (NH₄)₂S₂O₈ | Metal-free, direct C-C bond formation | frontiersin.org |

| Arylation | Phenylhydrazine, Eosin Y, KI | Visible light-induced, high selectivity | rsc.org |

| Alkylation | Unactivated alkenes, TMSN₃, Hypervalent iodine(III) | Three-component, synthesis of bioactive organoazides | nih.gov |

Radical-Mediated Alkylation and Acylation of Quinoxalinone Derivatives

Radical-mediated reactions offer a powerful tool for the alkylation and acylation of quinoxalinone derivatives, often proceeding under mild conditions with high functional group tolerance. rsc.orgresearchgate.net Visible-light photoredox catalysis has emerged as a key technology in this area, enabling the generation of alkyl radicals from various precursors for subsequent addition to the quinoxalinone core. organic-chemistry.org

One such strategy employs a Ru(II) complex as a photocatalyst to activate boracene-based alkylborates, generating alkyl radicals that selectively add to the C3 position of quinoxalinones. organic-chemistry.org This method is notable for its high efficiency, with yields of up to 93% reported for various 3-alkyl quinoxalinones. organic-chemistry.org Another approach utilizes 4-alkyl-1,4-dihydropyridines (R-DHPs) as alkyl radical precursors in a photoredox-catalyst-free system, where acetoxybenziodoxole (BI-OAc) acts as an electron acceptor. researchgate.netacs.org

Three-component radical cascade reactions have further expanded the scope of these transformations. A visible light-induced, additive-free, three-component 1,2-di(hetero)arylation of styrenes with quinoxalin-2(1H)-ones and thianthrenium salts has been developed. acs.org In this process, the photoexcited quinoxalin-2(1H)-one initiates a single-electron transfer, generating an aryl radical that triggers a cascade of additions. acs.org Similarly, a three-component reaction involving quinoxalin-2(1H)-ones, alkenes, and CF₃SO₂Na can produce 3-trifluoroalkylated quinoxalin-2(1H)-ones. nih.gov

The following table details examples of radical-mediated functionalization of quinoxalinones.

| Reaction Type | Radical Precursor | Catalyst/Mediator | Conditions | Reference |

| Alkylation | Alkylborates | Ru(bpy)₃Cl₂ | Blue LED irradiation | organic-chemistry.org |

| Alkylation | N-(acyloxy)phthalimides | Organophotoredox catalyst | Mild, broad scope | rsc.org |

| Alkylation | 4-Alkyl-1,4-dihydropyridines | BI-OAc (acceptor) | Visible light, catalyst-free | researchgate.netacs.org |

| Trifluoroalkylation | CF₃SO₂Na | K₂S₂O₈ | Metal-free | nih.govfrontiersin.org |

| 1,2-Di(hetero)arylation | Thianthrenium salts | None (Substrate is photoexcitable) | Purple visible light | acs.org |

Metal-Free and Green Chemistry Approaches in Quinoxaline Synthesis

In recent years, the synthesis of quinoxalines has shifted towards more sustainable and environmentally benign methods, aligning with the principles of green chemistry. rsc.orgijirt.org This has led to a surge in the development of transition-metal-free synthetic protocols, which avoid the costs, toxicity, and removal challenges associated with metal catalysts. rsc.orgnih.gov

A highly efficient and green approach involves the catalyst-free cyclocondensation of aryldiamines and dicarbonyl compounds. researchgate.net Using methanol (B129727) as a solvent at ambient temperature, this method can produce quinoxalines in medium to excellent yields in as little as one minute, and it has been proven scalable to at least the 10-gram level. researchgate.net Water has also been employed as a green solvent for similar condensations, sometimes facilitated by catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net

Organocatalysis represents another significant metal-free strategy. Camphor sulfonic acid and nitrilotris(methylenephosphonic acid) have been used to catalyze the reaction between 1,2-diamines and 1,2-carbonyl compounds, affording high yields in short reaction times. nih.gov Furthermore, energy-efficient techniques such as microwave and ultrasound irradiation have been successfully applied to quinoxaline synthesis. ijirt.orgresearchgate.net Microwave-assisted synthesis, in particular, can dramatically reduce reaction times and often allows for solvent-free conditions. researchgate.netudayton.edu

Key green and metal-free approaches are summarized below.

| Approach | Starting Materials | Conditions | Advantages | Reference |

| Catalyst-Free | Aryldiamines, Dicarbonyl compounds | Methanol, Room Temp, 1 min | Rapid, scalable, green solvent | researchgate.net |

| Organocatalysis | 1,2-Diamines, 1,2-Carbonyl compounds | Camphor sulfonic acid (20 mol%) | Metal-free, efficient | nih.gov |

| Visible-Light Mediation | o-Phenylenediamine, Benzoylacetonitrile | Eosin Y | Metal-free, room temperature | nih.gov |

| Microwave-Assisted | o-Phenylenediamine, Glyoxal | Microwave irradiation (60s, 160W) | Rapid, solvent-free potential | researchgate.netudayton.edu |

| Aqueous Synthesis | 1,2-Diketones, 1,2-Diamines | Cerium (IV) ammonium nitrate, Water | Inexpensive, non-toxic catalyst, green solvent | researchgate.net |

Stereoselective Synthesis and Diastereomeric Control in Quinoxaline Derivative Formation

While many synthetic methods focus on the construction of the planar quinoxaline ring, the stereoselective synthesis of quinoxaline derivatives bearing chiral centers is a more complex challenge that is crucial for developing specific biologically active agents. Methodologies that can control the three-dimensional arrangement of substituents are of significant interest.

One notable example is the microwave-assisted, regio- and stereoselective one-pot, four-component synthesis of spiro-fused quinoxalines. nih.gov This reaction involves an azomethine ylide that undergoes a dipolar cycloaddition. nih.gov The stereochemistry of the resulting spiro-fused product is controlled during the cycloaddition step. Theoretical transition states can be proposed to rationalize the observed diastereoselectivity, where steric considerations favor an endo-product. nih.gov This approach demonstrates how multicomponent reactions can be designed to build complex, stereochemically defined scaffolds in a single, efficient operation. nih.gov

Further research into asymmetric catalysis and the use of chiral auxiliaries is ongoing to expand the toolbox for creating enantiomerically pure or enriched quinoxaline derivatives. The ability to precisely control diastereomeric outcomes is fundamental to advancing the application of these heterocycles in medicinal chemistry and materials science.

Biological Activities of Quinoxaline Based Compounds with Emphasis on Thiomorpholine Conjugates

Antineoplastic and Antiproliferative Potencies

Modulators of Cell Growth and Viability

Quinoxaline (B1680401) derivatives are a well-established class of heterocyclic compounds that have demonstrated a broad spectrum of biological activities, including the modulation of cell growth and viability. mdpi.com Their planar structure allows them to intercalate with DNA or interact with the active sites of various enzymes, leading to cytotoxic and antiproliferative effects against cancer cell lines. nih.gov The introduction of a thiomorpholine (B91149) moiety can further enhance this activity.

Several novel quinoxaline–arylfuran derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against various cancer cell lines. One representative derivative, QW12, demonstrated a potent antiproliferative effect against HeLa cells with an IC50 value of 10.58 μM. mdpi.com This compound was found to induce apoptosis and trigger the generation of reactive oxygen species (ROS). mdpi.com Another study on new quinoxaline derivatives as dual Pim-1/2 kinase inhibitors identified compounds 5c and 5e as potent submicromolar inhibitors of these kinases, which are known to be overexpressed in various tumors. These compounds inhibited the growth of human myeloid leukemia (MV4-11) and colorectal carcinoma (HCT-116) cell lines. mdpi.com Specifically, quinoxaline 5c showed moderate inhibition of the growth of normal bone marrow stromal cells (MSCs and HS-27a) with EC50 values of 63.2 ± 13.1 µM and 86.3 ± 3.3 µM, respectively. mdpi.com In contrast, quinoxaline 5e did not significantly inhibit the growth of these normal cells, suggesting a selective effect on leukemia cells. mdpi.com

| Compound | Cell Line | Activity | IC50/EC50 (µM) |

|---|---|---|---|

| QW12 | HeLa | Antiproliferative | 10.58 |

| Quinoxaline 5c | MSC | Growth Inhibition | 63.2 ± 13.1 |

| HS-27a | 86.3 ± 3.3 | ||

| Quinoxaline 5e | MSC | Growth Inhibition | > 100 |

| HS-27a | > 100 |

Antiviral Properties

Quinoxaline derivatives have emerged as a promising class of antiviral agents, with research demonstrating their efficacy against a range of viruses. nih.govnih.gov The core quinoxaline scaffold can be functionalized to interact with various viral targets, inhibiting replication and propagation. nih.govrsc.org A systematic review of quinoxaline derivatives highlighted their potential in combating viral infections, including those caused by RNA viruses. nih.gov

One study reported the synthesis of acs.orgnih.govajol.infotriazolo[4,3-a]quinoxaline derivatives and their evaluation as potential antiviral agents. Among the synthesized compounds, 1-(4-chloro-8-methyl acs.orgnih.govajol.infotriazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea (B124793) demonstrated the highest antiviral activity against the Herpes simplex virus, reducing the number of plaques by 25% at a concentration of 20 µg/mL. nih.gov While this compound contains a thiourea group rather than a thiomorpholine ring, it underscores the potential of sulfur-containing moieties in enhancing the antiviral properties of the quinoxaline scaffold. The development of quinoxaline-based compounds continues to be an active area of research for new antiviral therapies. nih.govrsc.org

Anti-inflammatory Response Modulation

Quinoxaline derivatives have been investigated for their potential to modulate inflammatory responses. nih.govnih.govijpsr.com Inflammation is a complex biological process, and chronic inflammation is implicated in numerous diseases. The anti-inflammatory effects of quinoxaline compounds are often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. nih.govresearchgate.net

A study on aminoalcohol-based quinoxaline derivatives, DEQX and OAQX, demonstrated their anti-inflammatory activity by reducing leukocyte migration and inhibiting chemotaxis. This led to a significant decrease in the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Another research effort focused on the synthesis of new quinoxaline and quinoxaline 1,4-di-N-oxide derivatives and evaluated their anti-inflammatory and antioxidant activities. nih.gov Two of the most potent soybean lipoxygenase (LOX) inhibitors from this series, compounds 7b and 8f, were tested in vivo using the carrageenan-induced edema model. Compound 7b exhibited a significant in vivo anti-inflammatory effect, with a 41% reduction in edema, which was comparable to the 47% reduction observed with the standard drug, indomethacin. nih.gov

| Compound | In vivo Model | Activity | Result |

|---|---|---|---|

| Compound 7b | Carrageenan-induced rat paw edema | Anti-inflammatory | 41% inhibition |

| Indomethacin (Reference) | Carrageenan-induced rat paw edema | Anti-inflammatory | 47% inhibition |

Enzyme Inhibitory Activities

Quinoxaline derivatives are notable for their ability to act as kinase inhibitors, which is a critical mechanism for their anticancer properties. ekb.egekb.eg By competing with ATP for the binding site on kinases, these compounds can modulate signaling pathways involved in cell proliferation, differentiation, and survival. ekb.eg

EphA3 Tyrosine Kinase: Pyrrolo[3,2-b]quinoxaline derivatives have been designed and synthesized as potent inhibitors of Eph tyrosine kinases. acs.orgnih.govuzh.ch Through structure-based design, compounds with low-nanomolar affinity for Eph kinases were discovered. nih.govuzh.ch Two novel quinoxaline-based EphA3 tyrosine kinase inhibitors, 8a and 8b, were designed and showed high anti-proliferative activity against several cancer cell lines. nih.gov These compounds induced a significant thermal shift in the stability of EphA3, with values of 17.3 °C and 19.3 °C, respectively, indicating strong binding. nih.gov

VEGFR-2: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a major strategy in cancer therapy. bohrium.comresearchgate.net Several new series of quinoxaline derivatives have been developed as VEGFR-2 inhibitors. rsc.orgrsc.orgnih.gov In one study, compound 11g from a series of quinoxaline-2(1H)-ones was the most active inhibitor, with an IC50 value of 0.75 μM against VEGFR-2, which was more potent than the reference drug sorafenib (B1663141) (IC50 = 1.29 μM). rsc.org Another study identified compound 17b as a highly potent VEGFR-2 inhibitor with an IC50 of 2.7 nM. rsc.org

GSK3β: Glycogen synthase kinase 3β (GSK3β) is implicated in various diseases, including neurodegenerative disorders and cancer. A study on novel quinoxaline derivatives with a quinolone nucleus identified compound 45 as a potent inhibitor of GSK3β, with an IC50 of 0.18 μM. ajol.infodoi.orgresearchgate.net More specifically, a series of oxazolo[5,4-f]quinoxalines were synthesized and evaluated for their kinase inhibitory activity. rsc.orgnih.gov Among these, 2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxaline was identified as the most potent inhibitor of GSK3α, with an IC50 value of approximately 5 nM. nih.gov This finding is particularly relevant as it demonstrates the potent inhibitory activity of a quinoxaline derivative containing a thiomorpholine moiety.

Tankyrase: Tankyrase inhibitors have therapeutic potential in cancer by suppressing Wnt/β-catenin signaling. nih.govmdpi.com While specific quinoxaline-thiomorpholine conjugates as tankyrase inhibitors are not widely reported, a novel tetrazoloquinoxaline compound (compound 41) has been characterized as a tankyrase inhibitor that inhibits the growth of tumor-derived cell lines. nih.gov

| Compound Class/Name | Target Kinase | Activity | IC50 |

|---|---|---|---|

| Pyrrolo[3,2-b]quinoxaline 8a | EphA3 Tyrosine Kinase | Binding (Thermal Shift) | 17.3 °C |

| Pyrrolo[3,2-b]quinoxaline 8b | 19.3 °C | ||

| Quinoxaline-2(1H)-one 11g | VEGFR-2 | Inhibition | 0.75 µM |

| Quinoxaline derivative 17b | 2.7 nM | ||

| Quinoxaline derivative 45 | GSK3β | 0.18 µM | |

| 2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxaline | GSK3α | ~5 nM |

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents. nih.gov While quinolone antibiotics are known inhibitors of DNA gyrase, research into quinoxaline derivatives as inhibitors of this enzyme is also an area of interest. nih.govnih.gov The inhibition of DNA gyrase by these compounds typically involves binding to the enzyme-DNA complex, which prevents the re-ligation of the DNA strands and leads to double-strand breaks. nih.gov

A study on novel quinoxaline derivatives as dual DNA intercalators and topoisomerase II inhibitors found that several compounds exhibited good cytotoxicity against three cancer cell lines. nih.gov The most potent of these compounds also showed significant DNA binding affinities and topoisomerase II inhibitory activities, with IC50 values ranging from 6.4 to 15.3 µM. nih.gov Although this study focused on human topoisomerase II, the mechanism of action is similar to that of DNA gyrase inhibition. Currently, there is limited specific information available on the DNA gyrase inhibitory activity of quinoxaline-thiomorpholine conjugates.

| Compound Class | Target Enzyme | Activity | IC50 Range (µM) |

|---|---|---|---|

| Quinoxaline derivatives | Topoisomerase II | Inhibition | 6.4 - 15.3 |

Topoisomerase II Inhibition

Quinoxaline-based compounds have been identified as a promising class of chemotherapeutic agents, with some derivatives exhibiting notable efficacy against various tumors by targeting critical cellular machinery. nih.govcore.ac.uk One of the key targets is topoisomerase II (Topo II), an essential enzyme that modulates the topological state of DNA and is crucial for cell replication. jchemrev.commdpi.com Inhibition of Topo II leads to DNA damage and ultimately induces apoptosis in cancer cells.

Research into 2-substituted-quinoxaline analogs has demonstrated their potential as antiproliferative agents. For example, certain quinoxaline derivatives have shown significant anticancer effects by selectively inhibiting cellular targets including topoisomerase. nih.govcore.ac.uk In one study, a series of N-substituted quinoxaline-2-carboxamides, which share the core structure of Quinoxalin-2-yl(thiomorpholino)methanone, were synthesized and evaluated. Among them, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was identified as a potential antineoplastic agent, with molecular docking studies suggesting that human DNA topoisomerase could be a potential target. jchemrev.com Another study found that a specific quinoxaline-based derivative induced apoptosis in prostate cancer cells and exhibited inhibitory effects against the topoisomerase II enzyme with an IC50 value of 7.529 µM. jchemrev.com

| Compound | Target | IC50 (µM) | Reference Compound |

|---|---|---|---|

| Quinoxaline Derivative IV | Topoisomerase II | 7.529 | Doxorubicin |

GABA-AT Inhibition

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a key enzyme in the metabolic pathway of the inhibitory neurotransmitter GABA. jchemrev.com By catalyzing the breakdown of GABA, GABA-AT plays a crucial role in regulating neuronal excitability. jchemrev.com Inhibition of this enzyme can increase GABA levels in the brain, a strategy employed in the treatment of conditions like epilepsy. nih.gov While the direct inhibition of GABA-AT by Quinoxalin-2-yl(thiomorpholino)methanone has not been reported, related heterocyclic structures have been explored for their effects on the GABA system. For instance, certain quinazoline (B50416) derivatives have shown a high affinity for the GABA-A receptor, another important component of the GABAergic system. researchgate.net However, specific research linking the quinoxaline scaffold directly to GABA-AT inhibition is limited in the available literature.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a significant therapeutic target for type 2 diabetes and obesity. nih.gov This enzyme is involved in the negative regulation of insulin (B600854) signaling pathways by dephosphorylating the insulin receptor. nih.gov Therefore, inhibitors of PTP1B can enhance insulin sensitivity.

Studies have shown that certain quinoxaline derivatives can act as potent and selective inhibitors of PTP1B. Specifically, a series of pyrrolo[1,2-a]quinoxalines were found to be effective inhibitors in the low- to sub-micromolar range. nih.gov The most potent compound in this series, a 4-benzyl derivative, exhibited an IC50 value of 0.24 μM. nih.gov These findings suggest that the quinoxaline scaffold can serve as a foundation for developing novel PTP1B inhibitors.

| Compound Class | Most Potent Derivative | IC50 (µM) |

|---|---|---|

| Pyrrolo[1,2-a]quinoxalines | 4-benzyl derivative | 0.24 |

Mcl-1 Protein Inhibition

Myeloid cell leukemia-1 (Mcl-1) is a member of the Bcl-2 family of anti-apoptotic proteins. It is frequently overexpressed in various cancers, where it promotes cell survival and contributes to resistance against chemotherapy. Consequently, Mcl-1 has emerged as a critical target for the development of new anticancer therapies. Quinoxaline derivatives have been investigated for their ability to induce apoptosis, with some showing mechanisms related to Mcl-1. For example, a quinoxaline urea (B33335) analog was found to specifically induce apoptosis in an Mcl-1 dependent manner. Other research has focused on synthesizing and screening quinoxaline derivatives for their ability to perturb pro-survival proteins, leading to the identification of compounds that induce Mcl-1 dependent cell death.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl peptidase-4 (DPP-4) is a clinical target for the management of type 2 diabetes. This enzyme is responsible for the rapid degradation of incretin (B1656795) hormones, which play a vital role in glucose homeostasis. By inhibiting DPP-4, the levels of these hormones are increased, leading to enhanced insulin secretion and improved glycemic control. The quinoxaline nucleus is considered a promising scaffold for the development of DPP-4 inhibitors. Furthermore, the thiomorpholine moiety, present in the subject compound, has also been incorporated into molecules designed as DPP-IV inhibitors. This convergence suggests a strong potential for quinoxaline-thiomorpholine conjugates in this therapeutic area. For example, a new set of compounds bearing a 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide scaffold were identified as promising and selective DPP-4 inhibitors.

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a key enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the synaptic signal. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. The quinoxaline scaffold has been utilized as a molecular framework for designing novel AChE inhibitors. Various synthesized quinoxaline derivatives have demonstrated potent inhibitory activity against AChE, with IC50 values ranging from the nanomolar to the micromolar scale. For instance, one study reported a series of twelve quinoxaline derivatives with IC50 values against AChE ranging from 0.077 to 50.080 µM. The most potent compound from this series was identified as a mixed-type AChE inhibitor. Additionally, the thiomorpholine scaffold has been incorporated in the synthesis of compounds screened for acetylcholinesterase activity.

| Compound Series | Target | IC50 Range (µM) |

|---|---|---|

| Quinoxaline Derivatives (12 compounds) | Acetylcholinesterase (AChE) | 0.077 - 50.080 |

Mechanisms of Action and Molecular Target Identification for Quinoxalin 2 Yl Thiomorpholino Methanone Analogues

Elucidation of Molecular Targets and Binding Interactions

The biological activity of quinoxaline (B1680401) derivatives is intrinsically linked to their ability to interact with a variety of molecular targets. The planar structure of the quinoxaline ring is a key feature that facilitates binding to different biomolecules. nih.gov Research on various analogues has identified several key targets, including enzymes and proteins involved in critical cellular processes.

For instance, certain quinoxaline derivatives have been found to target enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. researchgate.net Molecular docking studies have been employed to understand the binding interactions between these compounds and their targets. These studies often reveal that the quinoxaline core can fit into active sites of enzymes, with substituents on the quinoxaline ring playing a crucial role in determining binding affinity and specificity. The interactions are typically a combination of hydrophobic interactions, hydrogen bonding, and sometimes π-π stacking with aromatic residues in the binding pocket.

While the precise molecular targets of Quinoxalin-2-yl(thiomorpholino)methanone are not definitively established, the collective data on its analogues suggest that its biological effects are likely mediated through interactions with key cellular enzymes and proteins. The thiomorpholino group, in this specific compound, would be expected to influence its solubility, cell permeability, and binding interactions compared to other N-substituted quinoxaline-2-carboxamides.

Interference with Nucleic Acid Metabolism

Several quinoxaline-2-carboxamide (B189723) analogues have been investigated for their ability to interfere with nucleic acid metabolism, a common mechanism for anticancer and antimicrobial agents. This interference can occur through direct binding to DNA or by inhibiting enzymes essential for nucleic acid synthesis.

The planar aromatic structure of the quinoxaline ring is a strong indicator of its potential to interact with DNA. Studies on platinum(II) complexes containing quinoxaline-2-carboxamide as a ligand have suggested that the quinoxaline moiety may intercalate between the base pairs of the DNA double helix. nih.govnih.gov Intercalation involves the insertion of a planar molecule into the DNA structure, which can lead to conformational changes, disrupt DNA replication and transcription, and ultimately trigger cell death.

While direct evidence for the intercalation of Quinoxalin-2-yl(thiomorpholino)methanone is not available, the behavior of its structural relatives provides a plausible mechanism for its potential cytotoxic effects. The thiomorpholino substituent would likely influence the electronic properties and steric hindrance of the molecule, which could affect its DNA binding affinity and mode of interaction.

Beyond direct DNA binding, quinoxaline derivatives can also inhibit DNA synthesis by targeting key enzymes in the replication machinery. One such target is DNA topoisomerase. Molecular docking studies of certain N-substituted quinoxaline-2-carboxamides have indicated that human DNA topoisomerase could be a potential molecular target. ekb.eg Topoisomerases are essential for resolving topological stress in DNA during replication and transcription. Their inhibition leads to the accumulation of DNA strand breaks and cell cycle arrest.

The potential for Quinoxalin-2-yl(thiomorpholino)methanone to inhibit DNA synthesis would depend on its ability to effectively bind to and inhibit enzymes like topoisomerases. The specific nature of the amide substituent (the thiomorpholino group) would be a critical determinant of such activity.

Modulation of Signal Transduction Pathways

Signal transduction pathways are complex networks that regulate cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer. Quinoxaline derivatives have been shown to modulate several key signaling pathways.

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is implicated in the development of various cancers. A study screening a library of small heterocyclic molecules identified several 2,3,6-trisubstituted quinoxaline derivatives as inhibitors of the Wnt/β-catenin signaling pathway in non-small-cell lung cancer cell lines. nih.gov These compounds were found to inhibit the proliferation of cancer cells by interfering with this pathway.

Although this study did not specifically include Quinoxalin-2-yl(thiomorpholino)methanone, it highlights the potential for the quinoxaline scaffold to serve as a basis for the development of Wnt pathway inhibitors. The substitution pattern on the quinoxaline ring is critical for this activity.

Protein kinases are a large family of enzymes that regulate a wide array of cellular processes by phosphorylating other proteins. They are attractive targets for drug development due to their frequent dysregulation in diseases like cancer. Numerous quinoxaline derivatives have been identified as potent inhibitors of various protein kinases. ekb.egekb.eg

For example, different quinoxaline derivatives have been shown to be selective ATP-competitive inhibitors of kinases such as Apoptosis Signal-Regulating Kinase 1 (ASK1) and Pim-1/2 kinases. nih.govnih.gov The inhibition of these kinases can disrupt signaling cascades involved in cell survival, proliferation, and inflammation. The specific kinase inhibitory profile of a quinoxaline derivative is highly dependent on the substituents attached to the core ring structure.

| Compound Class | Molecular Target/Pathway | Observed Effect |

| Platinum(II) complexes with quinoxaline-2-carboxamide | DNA | Potential for intercalation between DNA base pairs. nih.govnih.gov |

| N-substituted quinoxaline-2-carboxamides | Human DNA topoisomerase | Potential inhibition of the enzyme. ekb.eg |

| 2,3,6-trisubstituted quinoxaline derivatives | Wnt/β-catenin signaling pathway | Inhibition of the pathway and cancer cell proliferation. nih.gov |

| Various quinoxaline derivatives | Protein Kinases (e.g., ASK1, Pim-1/2) | Inhibition of kinase activity. nih.govnih.govekb.egekb.eg |

Induction of Apoptosis and Cell Cycle Arrest

Quinoxaline derivatives have consistently demonstrated the ability to trigger apoptosis and cause cell cycle arrest in various cancer cell lines. bohrium.comrsc.org This dual mechanism of action makes them promising candidates for anticancer drug development. By halting cell cycle progression, these compounds can prevent the proliferation of malignant cells, while the induction of apoptosis leads to their elimination.

A significant body of evidence points towards the engagement of the mitochondrial or intrinsic pathway of apoptosis by quinoxaline analogues. nih.gov This pathway is centered on the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

Research on novel quinoxaline derivatives has shown that these compounds can induce the production of reactive oxygen species (ROS) and disrupt the mitochondrial membrane potential. nih.gov This mitochondrial malfunction is a critical event that initiates the apoptotic cascade. The subsequent release of cytochrome c from the mitochondria activates a cascade of cysteine-aspartic proteases known as caspases, such as caspase-3 and caspase-7, which are the executioners of apoptosis. nih.govpsu.edu Annexin V/7-AAD assays have confirmed that treatment with certain quinoxaline compounds leads to a significant increase in apoptotic cells. nih.govpsu.edu

Table 1: Effect of Quinoxaline Analogues on Apoptotic Markers

| Compound/Analogue | Cell Line | Apoptotic Effect | Reference |

|---|---|---|---|

| FQ (Quinoxaline aryl ether) | MDA-MB-231 (Breast Cancer) | 21.4% apoptosis (Annexin V/7-AAD assay) | nih.govpsu.edu |

| MQ (Quinoxaline aryl ether) | MDA-MB-231 (Breast Cancer) | 14.25% apoptosis (Annexin V/7-AAD assay) | nih.govpsu.edu |

| Compound 12 (Quinoxaline derivative) | Human Cancer Cells | Induction of ROS and mitochondrial membrane malfunction | nih.gov |

This table is interactive. Click on the headers to sort the data.

In addition to inducing apoptosis, quinoxaline analogues are known to interfere with the normal progression of the cell cycle. The most commonly observed effect is an arrest in the G2/M phase of the cell cycle. bohrium.comnih.gov This phase is a critical checkpoint before cells enter mitosis. By causing an arrest at this stage, these compounds prevent the division of cancerous cells.

Studies on specific quinoxaline derivatives have demonstrated a significant accumulation of cells in the G2/M phase following treatment. bohrium.comresearchgate.net This effect is often linked to the inhibition of tubulin polymerization, which is essential for the formation of the mitotic spindle. nih.gov Disruption of the microtubule network leads to the activation of the spindle assembly checkpoint and subsequent G2/M arrest. nih.gov Furthermore, Western blot analysis has shown that these compounds can up-regulate the expression of cell cycle-related proteins like p21, a cyclin-dependent kinase inhibitor. nih.gov

Table 2: Impact of Quinoxaline Analogues on Cell Cycle Progression

| Compound/Analogue | Cell Line | Effect on Cell Cycle | Reference |

|---|---|---|---|

| Compound 12 (Quinoxaline derivative) | Human Cancer Cells | G2/M phase arrest | nih.gov |

| Compound VIIIc | HCT116 (Colon Carcinoma) | Cell cycle arrest at G2/M phase | bohrium.comresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Enzyme-Specific Inhibition Pathways

The anticancer activity of quinoxaline derivatives is also attributed to their ability to inhibit specific enzymes that play a pivotal role in cancer cell signaling and survival. Many quinoxaline-based compounds have been identified as potent kinase inhibitors. ekb.egekb.eg Kinases are a large family of enzymes that regulate a wide array of cellular processes, and their dysregulation is a hallmark of cancer.

While much of the research has focused on direct competitive inhibition, the potential for allosteric modulation by quinoxaline analogues is an area of active investigation. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. This mode of inhibition can offer greater selectivity compared to active site inhibitors. While specific examples of allosteric modulation by Quinoxalin-2-yl(thiomorpholino)methanone analogues are not yet prevalent in the literature, the structural diversity of the quinoxaline scaffold suggests this as a plausible mechanism for future exploration.

A primary mechanism by which quinoxaline derivatives exert their anticancer effects is through competitive inhibition of protein kinases. ekb.egnih.gov Many of these compounds are designed to be ATP-competitive inhibitors, meaning they compete with adenosine (B11128) triphosphate (ATP) for binding to the kinase's active site. ekb.egnih.gov By blocking the binding of ATP, they prevent the phosphorylation of downstream target proteins, thereby disrupting oncogenic signaling pathways.

Quinoxaline derivatives have been shown to be effective inhibitors of a range of kinases, including:

c-Met kinase: Molecular docking studies have revealed that certain quinoxaline aryl ethers can bind to the active site of the c-Met kinase. nih.govpsu.edu

Pim-1/2 kinases: Novel quinoxaline derivatives have been identified as potent dual inhibitors of Pim-1 and Pim-2 kinases. mdpi.comnih.gov

Epidermal Growth Factor Receptor (EGFR): Some quinoxaline compounds have demonstrated potent inhibitory activity against EGFR. rsc.orgrsc.org

Apoptosis signal-regulating kinase 1 (ASK1): Dibromo substituted quinoxaline fragments have been discovered as effective small-molecule inhibitors of ASK1. nih.gov

Table 3: Kinase Inhibition Profile of Quinoxaline Analogues

| Compound/Analogue | Target Kinase | Mode of Inhibition (Presumed) | Reference |

|---|---|---|---|

| FQ and MQ (Quinoxaline aryl ethers) | c-Met kinase | Competitive | nih.govpsu.edu |

| Compounds 5c and 5e | Pim-1 and Pim-2 | Competitive | mdpi.comnih.gov |

| Compounds 4a and 13 | EGFR | Competitive | rsc.orgrsc.org |

This table is interactive. Click on the headers to sort the data.

Structure Activity Relationship Sar Studies and Rational Drug Design for Quinoxalin 2 Yl Thiomorpholino Methanone Derivatives

Impact of Substituents on Biological Potency and Selectivity

The biological activity of quinoxaline (B1680401) derivatives can be significantly modulated by the nature and position of substituents on the quinoxaline ring. nih.gov Research on various quinoxaline-2-carboxamides has provided valuable insights into how different functional groups influence potency and selectivity against targets such as bacteria and cancer cells.

Generally, the introduction of substituents at the C2, C3, C6, and C7 positions of the quinoxaline nucleus is a primary strategy for modifying activity. nih.gov For instance, in studies on antimycobacterial agents, the presence of electron-withdrawing groups like halogens (e.g., Cl, F) or trifluoromethyl (CF3) at the C6 or C7 positions has been shown to enhance biological activity. nih.gov Conversely, the specific substituent on the C2-carboxamide moiety also plays a critical role. In some series of quinoxaline 1,4-dioxides, replacing a C2-ethoxycarbonyl group with a carboxamide group negatively impacted antitubercular effectiveness. mdpi.com

Lipophilicity is another crucial factor. Studies on N-benzylpyrazine-2-carboxamides, which are structurally related to quinoxalines, concluded that more lipophilic substituents on the core heterocycle favor antimycobacterial activity. nih.gov This principle often extends to the quinoxaline series, where the addition of lipophilic groups can improve cell membrane penetration and target engagement. mdpi.com

The following table summarizes the observed effects of various substituents on the biological activity of quinoxaline-2-carboxamide (B189723) and related scaffolds based on published research.

| Position | Substituent Type | Example(s) | Observed Effect on Biological Activity | Reference(s) |

| C6 / C7 | Electron-withdrawing | Halogens (Cl, F) | Enhanced antimycobacterial activity. | nih.gov |

| C3 | Electron-withdrawing | CF3 | Promotes antimycobacterial activity. | nih.gov |

| C2 | Carboxamide vs. Ester | -CONH- vs. -COO- | Substitution of an ester with a carboxamide can negatively influence antitubercular activity in certain 1,4-dioxide derivatives. | mdpi.com |

| Amide (N-substituent) | Lipophilic Groups | Benzyl, Naphthylmethyl | Can confer potent antimycobacterial or selective antineoplastic activity. | nih.gov |

| Phenyl Ring on Amide | Electron-donating | Methoxy (-OCH3) | Higher activity observed in some quinoxaline phenyl derivatives compared to unsubstituted analogs. | nih.gov |

| Phenyl Ring on Amide | Electron-withdrawing | Chloro (-Cl) | Can lead to potent cytotoxic activities against cancer cell lines. | nih.gov |

Role of the Thiomorpholino Moiety in Pharmacological Activity

The inclusion of a thiomorpholine (B91149) ring can influence several key properties of a molecule:

Physicochemical Properties : The thiomorpholine moiety can modify a compound's solubility and pharmacokinetic profile. ontosight.ai Its presence can balance the lipophilicity of the parent molecule, which is crucial for achieving the desired absorption, distribution, metabolism, and excretion (ADME) characteristics.

Biological Activity : Thiomorpholine itself is a versatile scaffold that has been incorporated into molecules with a wide array of biological activities, including antitubercular, antioxidant, anti-inflammatory, and anticancer effects. jchemrev.comresearchgate.net The sulfur atom can participate in hydrogen bonding and other non-covalent interactions within a biological target's active site, potentially enhancing binding affinity.

Structural Conformation : As a cyclic amine, the thiomorpholine ring adopts a specific chair-like conformation, which can orient the rest of the molecule in a favorable position for binding to a receptor or enzyme. This conformational rigidity can be advantageous compared to more flexible, linear amine substituents.

In the context of the target compound, the thiomorpholino moiety serves as the amine component of the C2-carboxamide. Its specific contribution to potency and selectivity would be determined by how it interacts with the target protein. It is an indispensable element of the pharmacophore that can lead to selective enzyme inhibition. jchemrev.com

Optimization Strategies for Enhanced Efficacy and Target Specificity

Optimizing a lead compound like Quinoxalin-2-yl(thiomorpholino)methanone involves iterative modifications to improve its therapeutic index—maximizing its efficacy against the intended target while minimizing off-target effects.

Key optimization strategies include:

Hybrid Molecule Design : This strategy involves combining the quinoxaline scaffold with another pharmacophore known to have activity against the target of interest. mdpi.com For instance, quinoxaline has been hybridized with triazole or imidazole (B134444) rings to create compounds with potent anticancer activity. mdpi.com

Conformational Constraint : Introducing elements that reduce the molecule's flexibility can lock it into its most active conformation, thereby increasing binding affinity and selectivity. This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict bond rotation.

Target-Specific Functionalization : As the mechanism of action becomes clearer, functional groups can be added to specifically interact with key amino acid residues in the target's binding pocket. For example, if a hydrogen bond donor is required for optimal binding, a hydroxyl or amino group could be strategically placed on the quinoxaline ring.

These optimization efforts are often guided by computational modeling and in silico screening to predict the effects of structural changes before undertaking chemical synthesis. nih.gov

Bioisosteric Replacement and Scaffold Hopping Approaches

Bioisosteric replacement is a powerful strategy in drug design where an atom or a group of atoms is exchanged for another with similar physical or chemical properties. cambridgemedchemconsulting.comdrughunter.com This technique is used to improve potency, enhance selectivity, alter metabolic pathways, or eliminate toxicity. cambridgemedchemconsulting.com

Bioisosterism for the Thiomorpholino Moiety : The thiomorpholino ring could be replaced by other cyclic amines to explore changes in activity. Common bioisosteres for thiomorpholine include:

Morpholine : Replacing the sulfur atom with oxygen. This would alter the ring's electronics, size, and hydrogen-bonding capacity.

Piperidine : A six-membered ring without a second heteroatom, which would increase lipophilicity.

Piperazine : Contains a second nitrogen atom, offering another site for substitution or interaction. mdpi.com

Pyrrolidine : A five-membered ring, which would alter the geometry and flexibility of the amide side chain. mdpi.com

Scaffold Hopping for the Quinoxaline Core : Scaffold hopping involves replacing the central quinoxaline core with a structurally different scaffold that maintains a similar 3D arrangement of the key functional groups required for biological activity. Quinoxaline is a known bioisostere of several other heterocyclic systems, including:

Quinoline nih.gov

Benzimidazole nih.gov

Indole nih.gov

This approach can lead to the discovery of novel chemical series with completely different intellectual property, improved ADME properties, or a better side-effect profile, while retaining the desired pharmacological activity.

Ligand-Based and Structure-Based Drug Design Principles

Modern drug discovery heavily relies on computational methods to guide the design of new therapeutic agents. These methods are broadly categorized as ligand-based or structure-based.

Ligand-Based Drug Design (LBDD) : This approach is used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules (ligands) that bind to the target.

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are statistical models that correlate the chemical properties of a series of compounds with their biological activities. researchgate.net For quinoxaline derivatives, a QSAR model could be built to predict the inhibitory capacity of new analogs based on descriptors like electronic properties and hydrophobicity, guiding the design of more potent compounds. mdpi.comresearchgate.net

Pharmacophore Modeling : This involves identifying the essential 3D arrangement of functional groups (the pharmacophore) that is necessary for biological activity. For quinoxaline-based inhibitors, the pharmacophore might consist of a flat heteroaromatic ring (the quinoxaline), a hydrogen bond acceptor (the carboxamide oxygen), and a hydrophobic feature (part of the thiomorpholino ring). rsc.org

Structure-Based Drug Design (SBDD) : This method is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy.

Molecular Docking : This computational technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Docking studies with Quinoxalin-2-yl(thiomorpholino)methanone derivatives in the active site of a target (e.g., a kinase or enzyme) can reveal key binding interactions, such as hydrogen bonds and hydrophobic contacts. rsc.orgresearchgate.net This information is invaluable for designing new analogs with improved binding affinity. For example, docking studies on quinoxaline derivatives targeting VEGFR-2 have shown how the quinoxaline ring can occupy the hinge region of the ATP binding pocket. rsc.org

Molecular Dynamics (MD) Simulations : MD simulations can predict the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions. mdpi.com

By integrating these computational design principles with synthetic chemistry and biological testing, researchers can accelerate the discovery and optimization of novel drugs based on the Quinoxalin-2-yl(thiomorpholino)methanone scaffold.

Preclinical Investigations of Quinoxaline Based Therapeutics

In vitro Efficacy Studies against Disease-Relevant Models

No published studies detailing the in vitro efficacy of Quinoxalin-2-yl(thiomorpholino)methanone against any specific disease models were identified. While numerous quinoxaline (B1680401) derivatives have been evaluated for their cytotoxic effects against various cancer cell lines and their inhibitory activity against microbial strains, data for this specific compound is absent.

In vivo Proof-of-Concept Studies in Animal Models

Consistent with the lack of in vitro data, there are no available reports on in vivo proof-of-concept studies for Quinoxalin-2-yl(thiomorpholino)methanone in any animal models of disease. Such studies are contingent on promising initial in vitro findings.

Evaluation of Selectivity against Non-Target Organisms or Cell Lines

Information regarding the selectivity of Quinoxalin-2-yl(thiomorpholino)methanone against non-target organisms or cell lines is not available. Selectivity is a critical aspect of preclinical drug development, aiming to minimize off-target effects. For other quinoxaline derivatives, selectivity is often assessed against a panel of cell lines or microbial species, but no such data exists for the compound .

Initial Toxicological Assessments

No initial toxicological assessments for Quinoxalin-2-yl(thiomorpholino)methanone have been published in the scientific literature. This includes key preliminary safety evaluations such as cytotoxicity against normal mammalian cells and hemolytic activity.

Cytotoxicity against Normal Mammalian Cells

There is no available data on the cytotoxic effects of Quinoxalin-2-yl(thiomorpholino)methanone on normal, non-cancerous mammalian cell lines. This information is crucial for determining the therapeutic index of a potential drug candidate. While studies on other quinoxaline compounds have sometimes included assessments on normal cells to gauge selectivity, these findings cannot be extrapolated to Quinoxalin-2-yl(thiomorpholino)methanone.

Hemolytic Activity Studies

No studies on the hemolytic activity of Quinoxalin-2-yl(thiomorpholino)methanone could be found. Hemolytic assays are important for evaluating the potential of a compound to damage red blood cells, a key indicator of potential toxicity.

Future Research Directions and Therapeutic Prospects

Development of Novel Quinoxaline-Based Lead Compounds

The quinoxaline (B1680401) core is a fertile ground for the development of new therapeutic agents. Its versatile structure allows for extensive functionalization, enabling the fine-tuning of pharmacological properties. nih.gov Researchers are actively exploring novel quinoxaline-based lead compounds for a multitude of diseases. For instance, novel quinoxaline derivatives have been synthesized and evaluated for their potential in treating type II diabetes by targeting enzymes like sPLA2 and α-glucosidase. nih.gov

In the realm of neuroinflammation, new quinoxaline-based κ-opioid receptor agonists have been designed to offer therapeutic potential for conditions like multiple sclerosis. nih.gov The adaptability of the quinoxaline scaffold is further demonstrated by the creation of hybrids with other pharmacologically active molecules, a strategy that has yielded compounds with potent anticancer activities. benthamdirect.com The Imiqualine family, which includes various heterocyclic structures built around the quinoxaline scaffold, has shown promising activity against melanoma cell lines. researchgate.net

The general synthetic approach to many quinoxaline derivatives involves the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. mdpi.com This foundational reaction allows for the introduction of diverse substituents, leading to a vast chemical space for drug discovery.

Addressing Mechanisms of Drug Resistance

A significant hurdle in chemotherapy and antimicrobial treatments is the emergence of drug resistance. While specific resistance mechanisms to "Quinoxalin-2-yl(thiomorpholino)methanone" are yet to be elucidated, insights can be drawn from related heterocyclic compounds like the quinolines used in antimalarial therapy. For quinoline-based drugs such as chloroquine, resistance in Plasmodium falciparum is often linked to reduced drug accumulation within the parasite. nih.gov This can be due to an altered pH gradient or the action of efflux pumps that actively remove the drug. nih.gov

Future research into quinoxaline-based therapeutics must proactively address potential resistance mechanisms. This involves:

Structural modifications: Designing new derivatives that can evade resistance mechanisms. This could involve altering the compound's physicochemical properties to enhance uptake and minimize efflux. nih.gov

Combination therapies: Pairing quinoxaline-based drugs with resistance-reversing agents.

Targeting novel pathways: Identifying and targeting alternative biological pathways that are less prone to the development of resistance.

The development of quinoxaline 1,4-di-N-oxide derivatives has shown promise in overcoming resistance in treating multidrug-resistant tuberculosis, highlighting a promising avenue for future research. mdpi.com

Exploration of Polypharmacology and Multi-Targeted Therapies

The "one-drug, one-target" paradigm is increasingly being challenged by the complexity of multifactorial diseases like cancer and neurodegenerative disorders. Polypharmacology, where a single drug interacts with multiple targets, offers a more holistic therapeutic approach. The quinoxaline scaffold is well-suited for the design of multi-target-directed ligands (MTDLs). nih.gov

For Alzheimer's disease, researchers have designed quinoxaline derivatives that can simultaneously inhibit multiple enzymes involved in its pathology, such as acetylcholinesterase (AChE) and β-secretase 1 (BACE-1). nih.govtandfonline.com One study identified a lead compound, 4f , with potent inhibitory activity against both AChE and BACE-1. tandfonline.com Similarly, novel quinoxaline derivatives have been developed as dual inhibitors of EGFR and COX-2, showing potential as both anticancer and anti-inflammatory agents. rsc.org

The development of dual inhibitors of PI3K and mTOR signaling pathways, which are often dysregulated in cancer, is another active area of research for quinoxaline derivatives. rjptonline.orgresearchgate.net Compounds like PX-866 and PKI-587 have shown promise in this regard. rjptonline.org

Application in Neglected Tropical Diseases Research

Neglected tropical diseases (NTDs) affect billions of people worldwide, yet research and development for new treatments are severely underfunded. Quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides, have shown significant potential as cost-effective therapeutic agents for several NTDs. researchgate.netnih.gov

These compounds have demonstrated promising activity against:

Tuberculosis: Numerous studies have highlighted the potent anti-tubercular activity of quinoxaline 1,4-di-N-oxide derivatives, with some compounds showing efficacy against drug-resistant strains of Mycobacterium tuberculosis. researchgate.net

Malaria: Quinoxaline 1,4-dioxides have exhibited activity against chloroquine-resistant strains of Plasmodium falciparum. mdpi.com

Chagas disease and Leishmaniasis: These parasitic diseases are also potential targets for quinoxaline-based therapies. researchgate.netnih.gov

Nocardiosis: Recent studies have shown that esters of quinoxaline 1,4-di-N-oxide derivatives are effective against Nocardia brasiliensis, the causative agent of mycetoma, another NTD. mdpi.comnih.gov

The development of these compounds offers hope for new, accessible treatments for some of the world's most vulnerable populations.

Advanced Synthetic Methodologies for Diversification of Quinoxaline Scaffolds

The therapeutic potential of quinoxaline derivatives is directly linked to the diversity of available compounds. Advances in synthetic organic chemistry are crucial for expanding the chemical space of quinoxaline scaffolds. While the classical synthesis of quinoxalines is well-established, modern methodologies are focusing on improving efficiency, sustainability, and the ability to introduce novel functional groups. mdpi.com

Recent advancements include:

Green Chemistry Approaches: The use of environmentally friendly catalysts and solvents, such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in tap water, has been explored for the synthesis of quinoxalines. mdpi.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. mdpi.com

One-Pot Syntheses: These methods streamline the synthetic process by combining multiple reaction steps into a single procedure. mdpi.com

These advanced synthetic routes facilitate the rapid generation of diverse libraries of quinoxaline derivatives, which is essential for structure-activity relationship (SAR) studies and the identification of new lead compounds. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Quinoxaline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and the development of quinoxaline-based therapeutics is no exception. These computational tools can significantly accelerate the identification and optimization of new drug candidates. astrazeneca.commednexus.org

AI and ML can be applied in several ways:

Predictive Modeling: Machine learning algorithms can predict the physicochemical properties, biological activity, and toxicity of virtual quinoxaline derivatives, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

Virtual Screening: AI can be used to screen vast virtual libraries of quinoxaline compounds against specific biological targets, identifying potential hits with high accuracy. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new quinoxaline-based molecules with desired pharmacological profiles. nih.gov

By leveraging the power of AI and ML, researchers can navigate the vast chemical space of quinoxaline derivatives more efficiently, reducing the time and cost associated with traditional drug discovery methods. astrazeneca.comnih.gov

Q & A

Q. What are the recommended synthetic routes for Quinoxalin-2-yl(thiomorpholino)methanone, and how can reaction conditions be optimized?

The synthesis typically involves coupling the quinoxaline moiety with a thiomorpholine derivative via a methanone linker. A common approach is nucleophilic substitution or Friedel-Crafts acylation, using catalysts like Lewis acids (e.g., AlCl₃) to facilitate the formation of the carbonyl bond . Key optimization parameters include:

- Temperature control : Elevated temperatures (80–120°C) enhance reaction rates but may degrade sensitive functional groups.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalyst loading : Stoichiometric amounts of catalysts (e.g., 1.2–1.5 equiv.) balance yield and purity.

Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) and characterization by ¹H/¹³C NMR and HRMS are critical .

Q. How can the structural identity and purity of Quinoxalin-2-yl(thiomorpholino)methanone be validated?

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Anticancer screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .

- Enzyme inhibition : Test against kinases (e.g., EGFR) or tubulin polymerization via fluorescence-based assays .

- Microbial susceptibility : Broth microdilution for MIC determination against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence its biological activity?

- Halogenation : Bromine/fluorine on the quinoxaline ring enhances lipophilicity (logP) and target binding via hydrophobic interactions. Compare analogs using SAR tables (e.g., IC₅₀ of bromo vs. chloro derivatives) .

- Thiomorpholine vs. morpholine : The sulfur atom in thiomorpholine increases electron density, potentially improving interactions with cysteine-rich enzyme active sites .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding modes to targets like tubulin or topoisomerase II .

Q. How can contradictory data in biological assays be resolved?